molecular formula C17H23NO7 B13785866 4'-Isocyanatobenzo-18-crown-6 CAS No. 83935-63-1

4'-Isocyanatobenzo-18-crown-6

Cat. No.: B13785866
CAS No.: 83935-63-1
M. Wt: 353.4 g/mol
InChI Key: VWCCEWBARYUXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Isocyanatobenzo-18-crown-6 is a chemical compound with the molecular formula C17H23NO7 and a molecular weight of 353.37 g/mol It is a derivative of the well-known crown ether, 18-crown-6, which is a macrocyclic compound known for its ability to complex with various cations

Preparation Methods

The synthesis of 4’-Isocyanatobenzo-18-crown-6 typically involves the functionalization of the benzo-18-crown-6 framework. One common method is the electrophilic aromatic substitution reaction, where an isocyanate group is introduced to the benzo ring of 18-crown-6 . This reaction can be carried out under mild conditions using appropriate catalysts and solvents. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.

Chemical Reactions Analysis

4’-Isocyanatobenzo-18-crown-6 undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-Isocyanatobenzo-18-crown-6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Isocyanatobenzo-18-crown-6 primarily involves its ability to form stable complexes with metal ions. This complexation can influence various molecular targets and pathways, depending on the specific application. For example, in biological systems, it can modulate ion transport by forming complexes with essential metal ions, thereby affecting cellular processes .

Comparison with Similar Compounds

4’-Isocyanatobenzo-18-crown-6 can be compared with other crown ether derivatives, such as:

Properties

CAS No.

83935-63-1

Molecular Formula

C17H23NO7

Molecular Weight

353.4 g/mol

IUPAC Name

20-isocyanato-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene

InChI

InChI=1S/C17H23NO7/c19-14-18-15-1-2-16-17(13-15)25-12-10-23-8-6-21-4-3-20-5-7-22-9-11-24-16/h1-2,13H,3-12H2

InChI Key

VWCCEWBARYUXRO-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOC2=C(C=CC(=C2)N=C=O)OCCOCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.